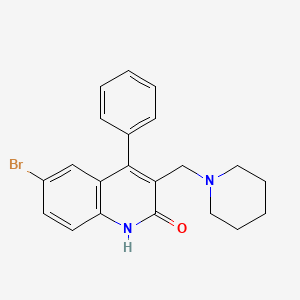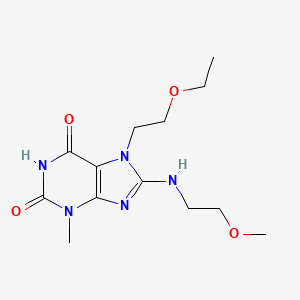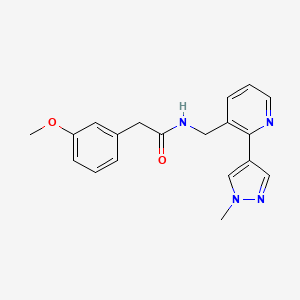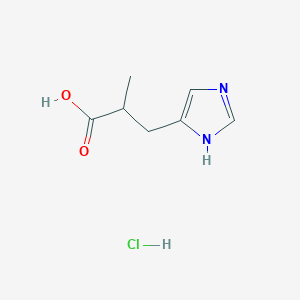
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in cell survival, proliferation, and metabolism. The compound has attracted significant attention in scientific research due to its potential applications in cancer therapy and other diseases.
作用機序
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one inhibits PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets, including Bad and caspase-9, leading to apoptosis. The compound also downregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, further promoting apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to have other biochemical and physiological effects. It can inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular diseases. The compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is its high potency and specificity for PKB/Akt inhibition. This makes it a valuable tool for studying the role of PKB/Akt in various biological processes. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in some experiments.
将来の方向性
There are several potential future directions for research on 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one. One area of interest is the development of more potent and selective PKB/Akt inhibitors based on the quinoline scaffold. Another direction is the investigation of the compound's effects on other signaling pathways and biological processes, such as autophagy and metabolism. Finally, there is potential for the use of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in combination with other drugs or therapies for the treatment of cancer and other diseases.
合成法
The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one involves a multistep process. The starting material is 2-aminobenzophenone, which is reacted with piperidine and formaldehyde to yield 2-(piperidin-1-ylmethyl)benzophenone. The intermediate is then reacted with 2-bromo-4'-methylacetophenone in the presence of a base to form 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one.
科学的研究の応用
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been extensively studied for its potential applications in cancer therapy. PKB/Akt is overexpressed in many types of cancer, and its inhibition can induce apoptosis and inhibit tumor growth. Several studies have shown that 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one can effectively inhibit PKB/Akt and induce apoptosis in cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWWTBOSQWKYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)
![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906492.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2906495.png)
![2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2906496.png)
![N-(4-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906498.png)
![4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide](/img/structure/B2906499.png)

![N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide](/img/structure/B2906503.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2906504.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2906506.png)
![N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906507.png)
